4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde
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Overview
Description
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of an oxindole moiety linked to a benzaldehyde group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-formylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
Scientific Research Applications
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share a similar oxindole core structure and are known for their diverse biological activities.
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have structural similarities and are studied for their biological effects.
Uniqueness
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is unique due to its specific combination of an oxindole moiety and a benzaldehyde group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H11NO2 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-10-12-7-5-11(6-8-12)9-14-13-3-1-2-4-15(13)17-16(14)19/h1-10H,(H,17,19)/b14-9- |
InChI Key |
YDCGDCAJTVTWLJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)C=O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)C=O)C(=O)N2 |
Origin of Product |
United States |
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